REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.C(N(CC)CC)C.[CH:15]([N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)([CH3:17])[CH3:16]>CC(C)=O>[CH:15]([N:18]1[CH2:23][CH2:22][N:21]([C:2]2[CH:7]=[N:6][CH:5]=[CH:4][N:3]=2)[CH2:20][CH2:19]1)([CH3:17])[CH3:16]
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Name
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|
Quantity
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2.3 g
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Type
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reactant
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Smiles
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ClC1=NC=CN=C1
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Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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8 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
2.8 g
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Type
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reactant
|
Smiles
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C(C)(C)N1CCNCC1
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was evaporated
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Type
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CUSTOM
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Details
|
the residue was purified on a silicagel column with dichloromethane/MeOH (9:1) as eluent
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Name
|
|
Type
|
|
Smiles
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C(C)(C)N1CCN(CC1)C1=NC=CN=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |